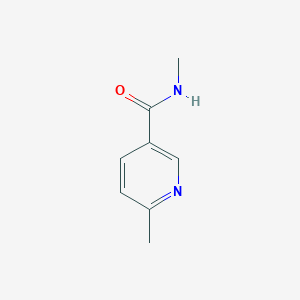

N,6-dimethylpyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-7(5-10-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFRAWNZPGHNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-59-0 | |

| Record name | N,6-dimethylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethylpyridine-3-carboxamide typically involves the reaction of 3-cyanopyridine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N,6-dimethylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Antitumor and Antiviral Activities

Recent studies have indicated that N,6-dimethylpyridine-3-carboxamide exhibits potential antitumor and antiviral properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. Preliminary research suggests that it may inhibit specific pathways involved in tumor growth and viral replication.

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor , particularly in the modulation of signaling pathways relevant to cancer treatment. By inhibiting kinases such as RIPK1, it may offer therapeutic benefits in oncology .

Catalysis

This compound serves as an effective ligand in coordination chemistry. Its ability to form complexes with transition metals enhances catalytic processes in organic synthesis. The compound's interactions with metals like copper and nickel are crucial for developing new catalytic systems that can facilitate various chemical transformations.

Coordination Chemistry

The compound's capacity to form stable complexes with transition metals opens avenues for its application in coordination chemistry . These metal complexes can exhibit enhanced reactivity and selectivity in chemical reactions, making them valuable in synthetic chemistry.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4,6-dimethylpyridine-3-carboxamide | Structure | Exhibits potential antitumor activity |

| 6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide | Structure | Known for coordination with transition metals |

| 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide | Structure | Activator of ion channels |

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways.

Case Study 2: Coordination Complexes

Research on the coordination properties of this compound revealed its ability to form stable complexes with copper ions. These complexes exhibited enhanced catalytic activity in oxidation reactions, showcasing the compound's potential utility in synthetic applications.

Wirkmechanismus

The mechanism of action of N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Structural Variations

The table below highlights key structural differences among N,6-dimethylpyridine-3-carboxamide and analogous compounds:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | - 6-methyl, 3-(N-methylcarboxamide) | C₈H₁₀N₂O | 154.18 | Balanced lipophilicity, simple substitution |

| 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide | - 5,6-dichloro, 3-(N,N-dimethylcarboxamide) | C₈H₈Cl₂N₂O | 231.07 | Electron-deficient ring, increased polarity |

| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride | - 6-(methylaminomethyl), 3-carboxylate ester, dihydrochloride salt | C₁₀H₁₆Cl₂N₂O₂ | 291.16 | High aqueous solubility, salt stability |

| 6-(Diethylamino)pyridine-3-carboximidamide | - 6-diethylamino, 3-carboximidamide (NH instead of O) | C₁₀H₁₆N₄ | 192.26 | Increased basicity, altered H-bonding |

Structural Insights :

- Electron-Withdrawing Groups : The dichloro substituents in 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide enhance electrophilicity, making it reactive in nucleophilic aromatic substitution compared to the dimethyl analog .

- Polarity and Solubility: The dihydrochloride salt in Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate improves aqueous solubility (>100 mg/mL in water), whereas this compound exhibits moderate solubility in organic solvents .

- Basicity: The diethylamino group in 6-(diethylamino)pyridine-3-carboximidamide increases basicity (pKa ~9.5), contrasting with the neutral carboxamide group in the dimethyl compound .

Key Observations :

- The methyl ester dihydrochloride’s stability under acidic conditions makes it suitable for oral drug formulations .

Biologische Aktivität

N,6-Dimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications in drug development, supported by data tables and research findings.

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

- Appearance : White to off-white solid

- Melting Point : Approximately 147-149 °C

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibition of cancer cell proliferation.

- Antimicrobial Activity : It has demonstrated potential against various bacterial strains, suggesting its utility as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It may bind to specific receptors, altering their activity and affecting cellular signaling pathways.

Anticancer Activity

A study evaluated the anticancer effects of this compound against multiple cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| HCT116 (Colon Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 18.7 |

These findings indicate that this compound has promising anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has moderate antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated through COX enzyme inhibition studies:

The compound showed selective inhibition towards COX-1 over COX-2, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Studies

- Cancer Treatment : A clinical study explored the use of this compound in combination with other chemotherapeutic agents for enhanced efficacy against resistant cancer cell lines.

- Infection Control : Another study investigated its role in treating infections caused by resistant bacterial strains, demonstrating a synergistic effect when used with conventional antibiotics.

Q & A

Q. What established synthetic protocols are used to prepare N,6-dimethylpyridine-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with methylamine. A common approach uses coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), catalyzed by 4-dimethylaminopyridine (DMAP), under an inert nitrogen atmosphere. For example:

React pyridine-3-carboxylic acid with methylamine in anhydrous dichloromethane.

Add DCC and DMAP to facilitate amide bond formation.

Purify via column chromatography (ethyl acetate/hexane gradient).

Optimization includes controlling reaction temperature (0–25°C), monitoring by TLC, and ensuring stoichiometric excess of methylamine (1.2–1.5 eq) to minimize unreacted starting material .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.5–3.0 ppm for methyl groups) and ¹³C NMR (amide carbonyl at ~170 ppm) confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) matching the molecular formula (C₈H₁₀N₂O).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. How can common synthetic challenges, such as impurities or low yields, be addressed during synthesis?

- Methodological Answer :

- Byproduct Formation : Use recrystallization (ethanol/water) or preparative HPLC to remove unreacted starting materials or dimeric impurities.

- Low Yield : Optimize solvent polarity (e.g., switch from THF to DMF for better solubility) and employ microwave-assisted synthesis to reduce reaction time.

- Moisture Sensitivity : Conduct reactions under anhydrous conditions with molecular sieves to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can derivatives of this compound be designed to explore structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- Functionalization : Introduce substituents at the pyridine ring’s 4-position (e.g., halogens, nitro groups) via electrophilic substitution.

- Bioisosteric Replacement : Replace the methyl group with trifluoromethyl or cyclopropyl to modulate lipophilicity.

- In Vitro Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with protein targets (e.g., PARP-1) .

Q. What mechanistic insights govern the amide bond formation in this compound synthesis?

- Methodological Answer :

- Coupling Mechanism : The carbodiimide (DCC/EDC) activates the carboxylic acid as an O-acylisourea intermediate, which reacts with methylamine to form the amide. DMAP accelerates the reaction by stabilizing the intermediate.

- Kinetic Studies : Monitor reaction progress via in situ IR to track carbonyl disappearance.

- Side Reactions : Competing pathways (e.g., formation of N-acylurea byproducts) can be suppressed by maintaining low temperatures (0–5°C) .

Q. How can computational methods elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns, analyzing hydrogen bonding and hydrophobic contacts.

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energies.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors at the amide group) using Schrödinger’s Phase .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments.

- Comparative Analysis : Compare with literature data for structurally similar pyridine carboxamides (e.g., 2,6-dimethylpyridine-3-carboxamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.